molecular formula C21H26ClN3OS B2686385 N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride CAS No. 1215543-96-6

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride

Cat. No. B2686385
M. Wt: 403.97
InChI Key: FJGVEFMNJWDFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would include the compound’s systematic name, its molecular formula, and its structure.





  • Synthesis Analysis

    This would detail how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.





  • Molecular Structure Analysis

    This would involve using techniques like X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.





  • Chemical Reactions Analysis

    This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.





  • Physical And Chemical Properties Analysis

    This would involve studying the compound’s physical properties (like melting point, boiling point, and solubility) and chemical properties (like acidity or basicity).




  • Scientific Research Applications

    Synthesis and Chemical Properties

    • Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : N-(benzo[d]thiazol-2-yl)-2-chloroacetamide is used as a doubly electrophilic building block for the formation of ring annulated thiazolo[3,2-a]pyrimidinone products, involving the synthesis of compounds like N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride. These compounds are synthesized with acceptable product yields by eliminating by-products like aniline/2-aminobenzothiazole (Janardhan et al., 2014).

    Pharmacological Applications

    • Anticonvulsant Activity : Studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, similar in structure to N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride, have demonstrated anticonvulsant activity against maximal electroshock test. The most active compounds in this series are those with specific substituents on the N-phenyl ring (Soyer et al., 2004).

    Material Science Applications

    • Corrosion Inhibition : Benzothiazole derivatives, such as the one , have been studied for their corrosion inhibiting effects against steel in acidic solutions. These inhibitors can adsorb onto surfaces through both physical and chemical means, offering greater stability and higher inhibition efficiencies against steel corrosion compared to previously reported inhibitors from the benzothiazole family (Hu et al., 2016).

    Antihistaminic Activity

    • Inhibition of Histamine Induced Contractions : Derivatives including 2-(4- and 3-substituted phenyl)-3-[3-(N,N-dimethylamino) propyl]-1,3-thiazolidin-4-ones, which are structurally related to the compound , have been synthesized and evaluated for their ability to inhibit contractions induced by histamine on guinea pig ileum, exhibiting H1-antagonism (Diurno et al., 1992).

    Safety And Hazards

    This would involve studying the compound’s toxicity, its environmental impact, and any precautions that need to be taken when handling it.




  • Future Directions

    This would involve discussing potential future research directions, such as new synthetic methods or potential applications for the compound.




    properties

    IUPAC Name

    N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H25N3OS.ClH/c1-16-10-11-18-19(14-16)26-21(22-18)24(13-7-12-23(2)3)20(25)15-17-8-5-4-6-9-17;/h4-6,8-11,14H,7,12-13,15H2,1-3H3;1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FJGVEFMNJWDFDX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)CC3=CC=CC=C3.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H26ClN3OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    404.0 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.